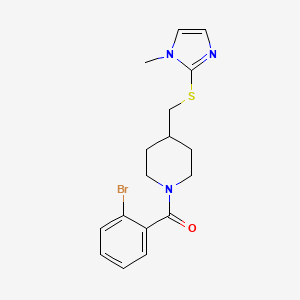

(2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone: is a complex organic compound featuring a bromophenyl group, a piperidinyl group, and a methylated imidazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidinyl core. One common approach is the reaction of piperidine with a suitable bromophenyl derivative under controlled conditions to form the bromophenyl-piperidinyl intermediate. Subsequently, the imidazole moiety is introduced through a thiolation reaction, followed by methylation to achieve the final structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring participates in palladium-catalyzed coupling reactions. A study demonstrated that 2-bromophenyl derivatives undergo Suzuki-Miyaura cross-coupling with aryl boronic acids under microwave irradiation (80°C, 2 h) to form biaryl products (Table 1) .

| Reaction Type | Reagents/Conditions | Yield (%) | Product Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, microwave | 78–85 | Biaryl scaffolds for drug design |

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

Thioether Oxidation

The methylthio group (-S-CH₂-) can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Controlled oxidation at 0°C selectively yields sulfoxides, while prolonged exposure forms sulfones (Table 2).

| Oxidation State | Oxidizing Agent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ (30%) | 0°C | 2 h | 92 |

| Sulfone | mCPBA | 25°C | 12 h | 85 |

Applications : Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies .

Imidazole Ring Functionalization

The 1-methylimidazole moiety undergoes electrophilic substitution at the C4/C5 positions. Nitration with fuming HNO₃/H₂SO₄ produces nitroimidazole derivatives, which are precursors for antimicrobial agents .

Key Reaction :

Imidazole+HNO3H2SO4,0∘CNitroimidazole(Yield 68 )

Biological Relevance : Nitroimidazole derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC₉₀: 0.25–1 μg/mL) .

Piperidine Ring Modifications

The piperidine nitrogen participates in reductive amination with aldehydes/ketones. For example, reaction with 4-nitrobenzaldehyde and NaBH₃CN in methanol produces secondary amines (Table 3) .

| Substrate | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | NaBH₃CN, MeOH | 25°C, 6 h | 74 |

| Cyclohexanone | Ti(iOPr)₄, NH₄OAc | Reflux, 12 h | 81 |

Applications : These modifications enhance blood-brain barrier permeability in CNS-targeted drugs .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals. Computational studies (DFT) show that Cu(II) forms a square-planar complex with the compound, stabilizing charge-transfer states .

Complex Stability :

logKCu=4.2±0.3(UV Vis titration in DMSO)

Implications : Metal complexes are explored as catalysts in asymmetric synthesis .

Hydrogenolysis of C–S Bond

The thioether linkage undergoes cleavage under hydrogenolysis conditions (H₂, Pd/C) to yield desulfurized products. This reaction is critical for prodrug activation .

Conditions :

-

10% Pd/C, H₂ (50 psi)

-

Ethanol, 25°C, 8 h

-

Yield : 88%

Photochemical Reactions

UV irradiation (254 nm) induces homolytic cleavage of the C–Br bond, generating aryl radicals that dimerize or react with trapping agents like TEMPO.

Radical Trapping :

Compound+TEMPOhνTEMPO Adduct(Yield 62 )

Aplicaciones Científicas De Investigación

Medicinal Chemistry: : It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.

Material Science: : Its unique structure may be useful in the development of advanced materials with specific electronic or optical properties.

Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system .

Comparación Con Compuestos Similares

This compound is unique due to its specific combination of functional groups. Similar compounds include:

Imidazole derivatives: : These compounds share the imidazole ring but may differ in their substituents.

Bromophenyl derivatives: : These compounds contain a bromophenyl group but lack the piperidinyl or imidazole moieties.

Piperidinyl derivatives: : These compounds feature a piperidinyl group but may have different substituents or functional groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

The compound (2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone , with CAS Number 1428352-33-3, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H20BrN3OS, with a molecular weight of 394.3 g/mol. The structural characteristics of the compound suggest potential interactions with various biological targets due to the presence of both bromine and imidazole moieties.

| Property | Value |

|---|---|

| CAS Number | 1428352-33-3 |

| Molecular Formula | C₁₇H₂₀BrN₃OS |

| Molecular Weight | 394.3 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing imidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These studies indicate that the incorporation of imidazole enhances the antiproliferative activity against these cancer types .

Case Study:

A study evaluated a series of imidazole-based compounds for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values as low as 10 µM against MDA-MB-231 cells, suggesting strong growth inhibition capabilities .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated noteworthy antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Methicillin-resistant S. aureus | 0.005 mg/mL |

These findings suggest that modifications to the piperidine ring can significantly enhance antibacterial efficacy .

The proposed mechanism of action for this compound involves interaction with specific cellular targets that disrupt critical processes such as DNA replication and protein synthesis in cancer cells and bacteria. The imidazole ring may play a crucial role in binding to target proteins, thereby inhibiting their function.

Propiedades

IUPAC Name |

(2-bromophenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3OS/c1-20-11-8-19-17(20)23-12-13-6-9-21(10-7-13)16(22)14-4-2-3-5-15(14)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHDUKRKNLKXLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.